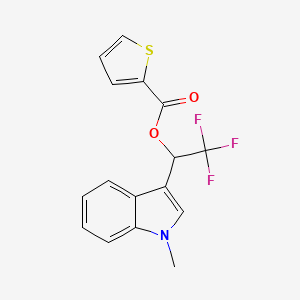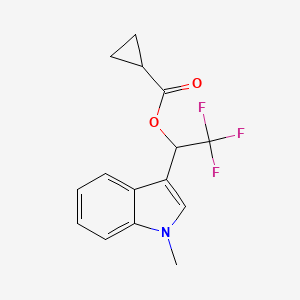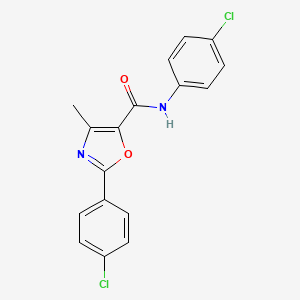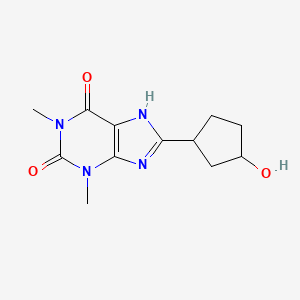![molecular formula C23H18F2N2O4 B3141224 Ethyl 3-[2-(2,4-difluoroanilino)-2-oxoethoxy]pyrido[1,2-a]indole-10-carboxylate CAS No. 478081-17-3](/img/structure/B3141224.png)
Ethyl 3-[2-(2,4-difluoroanilino)-2-oxoethoxy]pyrido[1,2-a]indole-10-carboxylate
Vue d'ensemble
Description
Ethyl 3-[2-(2,4-difluoroanilino)-2-oxoethoxy]pyrido[1,2-a]indole-10-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a pyrido[1,2-a]indole core, which is fused with an ethyl ester group and a difluoroanilino moiety, making it a unique and potentially valuable molecule for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[2-(2,4-difluoroanilino)-2-oxoethoxy]pyrido[1,2-a]indole-10-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole core .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Fischer indole synthesis and automated systems for the subsequent functionalization steps. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, would also be considered to make the production more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-[2-(2,4-difluoroanilino)-2-oxoethoxy]pyrido[1,2-a]indole-10-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The difluoroanilino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could result in a variety of substituted indole derivatives .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of Ethyl 3-[2-(2,4-difluoroanilino)-2-oxoethoxy]pyrido[1,2-a]indole-10-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroanilino group may play a key role in binding to these targets, while the indole core could facilitate the compound’s entry into cells and its interaction with intracellular pathways . The exact molecular targets and pathways involved would depend on the specific biological context and require further experimental validation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with various biological activities.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to several important biomolecules.
Uniqueness
What sets Ethyl 3-[2-(2,4-difluoroanilino)-2-oxoethoxy]pyrido[1,2-a]indole-10-carboxylate apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the difluoroanilino group, in particular, may enhance its binding affinity to certain molecular targets and increase its stability under physiological conditions .
Propriétés
IUPAC Name |
ethyl 3-[2-(2,4-difluoroanilino)-2-oxoethoxy]pyrido[1,2-a]indole-10-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18F2N2O4/c1-2-30-23(29)22-16-8-7-15(12-20(16)27-10-4-3-5-19(22)27)31-13-21(28)26-18-9-6-14(24)11-17(18)25/h3-12H,2,13H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPDQHDABQWMEQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=CN2C3=C1C=CC(=C3)OCC(=O)NC4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18F2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-4-{5-[(4-phenylpiperazino)methyl]-1,3-thiazol-2-yl}piperazine](/img/structure/B3141144.png)


![2-[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]thieno[2,3-b]quinoline](/img/structure/B3141164.png)
![2-{2-Hydroxy-3-[(4-methylphenyl)sulfonyl]propoxy}benzenecarbonitrile](/img/structure/B3141171.png)
![Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B3141178.png)


![1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone O-(4-chlorobenzyl)oxime](/img/structure/B3141212.png)

![2,3-Dihydrofuro[2,3-c]pyridine-5-carboxylic acid](/img/structure/B3141235.png)
![3,3-Dimethyl-2,3-dihydrofuro[2,3-c]pyridine-5-carboxylic acid](/img/structure/B3141243.png)
![2-methyl-N-propylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B3141255.png)
![N,N-diethyl-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B3141258.png)
